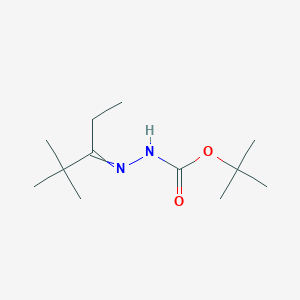
3-Ethyl-4-ethynyl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-ethynyl-1,2-oxazole: is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl group at the third position and an ethynyl group at the fourth position of the oxazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-ethynyl-1,2-oxazole can be achieved through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide . Another method involves the use of palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro(hetero)aromatics .
Industrial Production Methods: Industrial production of oxazole derivatives often involves continuous flow processes to ensure high efficiency and safety. For example, the cyclodehydration of β-hydroxy amides can be performed in a packed reactor containing manganese dioxide, allowing for the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-4-ethynyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of oxazole derivatives with different substituents.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 3-Ethyl-4-ethynyl-1,2-oxazole is used as an intermediate in the synthesis of various biologically active compounds. Its unique structure allows for the development of new chemical entities with potential therapeutic applications .
Biology: The compound has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. It serves as a scaffold for the design of new drugs targeting specific biological pathways .
Medicine: Oxazole derivatives, including this compound, have shown promise in the development of new pharmaceuticals. They are being investigated for their potential use in treating various diseases, including cancer, bacterial infections, and inflammatory disorders .
Industry: In the industrial sector, oxazole derivatives are used in the production of agrochemicals, dyes, and polymers. Their unique chemical properties make them valuable in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 3-ethyl-4-ethynyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, oxazole derivatives have been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and cancer progression . Additionally, the compound’s ability to interact with bacterial enzymes makes it a potential candidate for developing new antibiotics .
Comparación Con Compuestos Similares
Aleglitazar: An antidiabetic drug containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole core.
Uniqueness: 3-Ethyl-4-ethynyl-1,2-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and ethynyl groups on the oxazole ring enhances its reactivity and potential for diverse applications in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H7NO |
|---|---|
Peso molecular |
121.14 g/mol |
Nombre IUPAC |
3-ethyl-4-ethynyl-1,2-oxazole |
InChI |
InChI=1S/C7H7NO/c1-3-6-5-9-8-7(6)4-2/h1,5H,4H2,2H3 |
Clave InChI |
QJNVPOXZRRNFIV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NOC=C1C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13645534.png)

![3-(2-Aminoethyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13645552.png)





